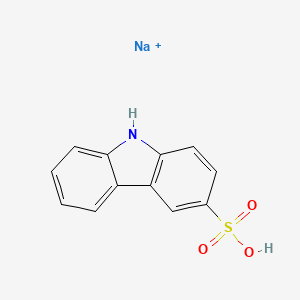
sodium;9H-carbazole-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their photochemical stability, thermal stability, and excellent charge transport properties. These characteristics make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-3-sulfonic acid typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation at the 3-position of the carbazole ring.
Industrial Production Methods: In industrial settings, the production of 9H-carbazole-3-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: 9H-carbazole-3-sulfonic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 9H-carbazole-3-sulfonic acid into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The sulfonic acid group in 9H-carbazole-3-sulfonic acid can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide and alkyl halides are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-carbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
9H-carbazole-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers. It is also employed in the study of photochemical and electrochemical properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of 9H-carbazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The sulfonic acid group enhances its solubility and reactivity, allowing it to effectively engage with its targets.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its photochemical stability and charge transport properties.
9H-Carbazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
9H-Carbazole-3-boronic acid: Contains a boronic acid group, used in cross-coupling reactions.
Uniqueness: 9H-carbazole-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
Properties
CAS No. |
17352-62-4 |
|---|---|
Molecular Formula |
C12H9NNaO3S+ |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
sodium;9H-carbazole-3-sulfonic acid |
InChI |
InChI=1S/C12H9NO3S.Na/c14-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12;/h1-7,13H,(H,14,15,16);/q;+1 |
InChI Key |
XQYVMMRWXUCTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















